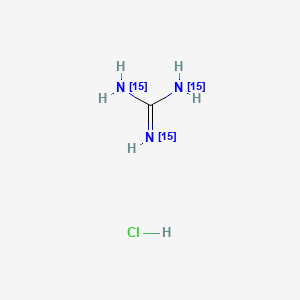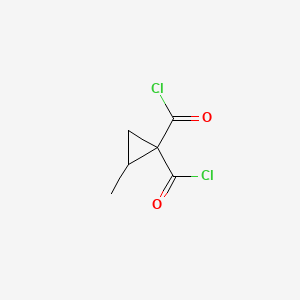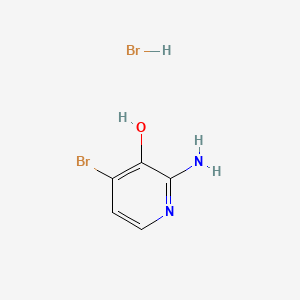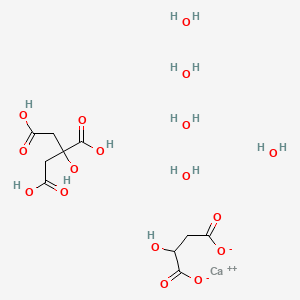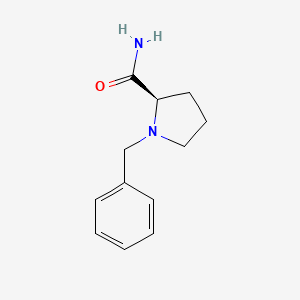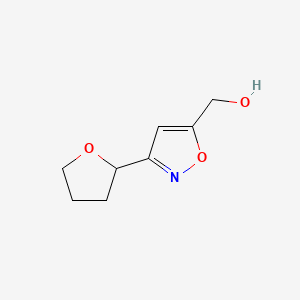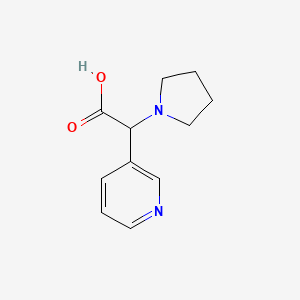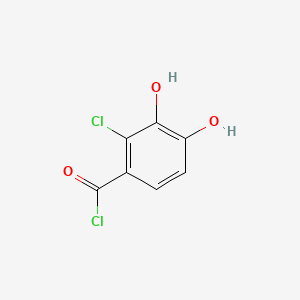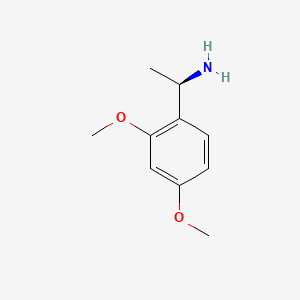
(R)-1-(2,4-Dimethoxyphenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-1-(2,4-Dimethoxyphenyl)ethanamine” is a chiral auxiliary used in the synthesis of peptidomimetics through an Ugi reaction . It has a molecular weight of 181.23 and a molecular formula of C10H15NO2 .
Synthesis Analysis
The synthesis of “®-1-(2,4-Dimethoxyphenyl)ethanamine” involves a multi-step reaction. The process includes the use of ammonium carbonate, water, sodium hydroxide, and 1,2-dimethoxyethane . The reaction conditions vary for each step, including different temperatures and times .Molecular Structure Analysis
The molecular structure of “®-1-(2,4-Dimethoxyphenyl)ethanamine” is represented by the formula C10H15NO2 . The InChI key is WZDFPSLDFRVYEU-SSDOTTSWSA-N .Physical And Chemical Properties Analysis
“®-1-(2,4-Dimethoxyphenyl)ethanamine” is a liquid with an odorless smell . It has a molecular weight of 181.23 and a molecular formula of C10H15NO2 . The compound’s boiling point is not specified .Applications De Recherche Scientifique
Metabolism and Drug-Drug Interactions : A study identified the primary cytochrome P450 enzymes involved in the metabolism of NBOMe compounds, including derivatives of dimethoxyphenyl-N-((2-methoxyphenyl)methyl)ethanamine. These compounds are potent serotonin 5-HT2A receptor agonists. The research found that the metabolism pathways included hydroxylation, O-demethylation, N-dealkylation, dehydrogenation, and combinations thereof, with CYP3A4 and CYP2D6 being major enzymes involved. This implies potential drug-drug interactions in users of these compounds (Nielsen et al., 2017).
Neuropharmacological Effects : Another study explored the neuropharmacology of NBOMe compounds in rats, comparing them to their 2C analogs. It was found that NBOMes are highly potent 5-HT2A agonists, consistent with their powerful hallucinogenic effects in humans. This research provides insights into the potency and effects of these substances on the serotonin system (Elmore et al., 2018).
Psychoactive Effects and Agonist Activity : Another study focused on the pharmacology of various substituted 2,5-dimethoxy-N-benzylphenethylamines, showing that they have high affinity and full efficacy at 5-HT2A and 5-HT2C receptors. These findings are consistent with the hallucinogenic activity of these compounds, with little psychostimulant activity (Eshleman et al., 2018).
Toxicology and Forensic Analysis : The forensic analysis of NBOMe compounds and their derivatives, including dimethoxyphenyl-N-[(2-methoxyphenyl)methyl]ethanamines, has been a focus due to their use as recreational drugs and associated toxicity. Studies have developed methods for detecting these compounds in various biological matrices, contributing to the understanding of their distribution and potential toxicity (Poklis et al., 2013; Zuba & Sekuła, 2013; Poklis et al., 2015).
Legal and Regulatory Aspects : The legal status of these compounds has been addressed in studies, particularly noting their placement into controlled substance schedules due to their potential for abuse and associated health risks (Federal Register, 2016).
Case Reports and Clinical Toxicology : There are several case reports and clinical studies documenting the severe toxicity and even fatal outcomes associated with the use of NBOMe compounds, highlighting the risks and challenges in managing such intoxications (Isbister et al., 2015; Yoshida et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
(1R)-1-(2,4-dimethoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7(11)9-5-4-8(12-2)6-10(9)13-3/h4-7H,11H2,1-3H3/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDFPSLDFRVYEU-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)OC)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(2,4-Dimethoxyphenyl)ethanamine | |
CAS RN |
1212160-02-5 |
Source


|
| Record name | (1R)-1-(2,4-dimethoxyphenyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

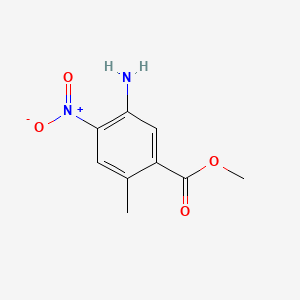

![2-(2-Methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate;[8-(prop-2-enoyloxymethyl)-3-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate](/img/structure/B571438.png)
